Ethylenediaminetetraacetic acid trisodium salt dihydrate
Overview
Description
Ethylenediaminetetraacetic acid trisodium salt dihydrate is a chemical compound with the formula C10H13N2Na3O8·2H2O. It is a derivative of ethylenediaminetetraacetic acid, a widely used chelating agent that binds to metal ions. This compound is particularly effective in binding to divalent and trivalent metal ions, making it useful in various applications, including industrial, medical, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid trisodium salt dihydrate is synthesized by neutralizing ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the trisodium salt dihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The final product is often crystallized and dried to obtain the dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid trisodium salt dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions
The compound reacts with metal ions such as calcium, magnesium, iron, and copper under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water, which helps dissolve both the compound and the metal ions.
Major Products Formed
The major products formed from the reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications, including water treatment and analytical chemistry.
Scientific Research Applications
Ethylenediaminetetraacetic acid trisodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.
Biology: It is employed in buffer solutions to maintain the stability of biological molecules by binding metal ions that could catalyze degradation reactions.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: It is used in water treatment to remove metal ions that cause hardness, in the textile industry to prevent metal ion interference in dyeing processes, and in the food industry as a preservative to prevent metal-catalyzed oxidation.
Mechanism of Action
The primary mechanism of action of ethylenediaminetetraacetic acid trisodium salt dihydrate is chelation. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this mechanism is used to inhibit metal-dependent enzymes and to detoxify heavy metals.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt dihydrate
- Ethylenediaminetetraacetic acid tetrasodium salt dihydrate
- Iminodisuccinic acid
- Polyaspartic acid
- Methylglycinediacetic acid
Uniqueness
Ethylenediaminetetraacetic acid trisodium salt dihydrate is unique due to its specific balance of solubility and chelating strength. Compared to the disodium and tetrasodium salts, the trisodium form offers an optimal combination of stability and reactivity, making it suitable for a broader range of applications. Additionally, its ability to form highly stable complexes with a wide variety of metal ions sets it apart from other chelating agents like iminodisuccinic acid and polyaspartic acid.
Properties
IUPAC Name |
trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.3Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSPZRQQUFHRY-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2Na3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908591 | |
Record name | Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-22-0 | |
Record name | Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40908591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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